2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate
Description
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate is a structurally complex anthra-isoxazole derivative. Its core structure features a fused anthracene-isoxazole system, substituted with a methyl group at position 3, a keto group at position 6, and an ethyl acetate-linked amino group at position 5. This combination of aromatic and heterocyclic moieties confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceutical research.
Properties
IUPAC Name |
2-[(12-methyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-9-14(20-7-8-24-11(2)22)15-16-17(10)21-25-19(16)13-6-4-3-5-12(13)18(15)23/h3-6,9,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQRDPQVVJYAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and oxidation.
Isoxazole Ring Formation: The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The anthraquinone core is then coupled with the isoxazole ring through an amination reaction.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate (CAS: 400823-29-2) serves as a relevant structural analogue . Below is a comparative analysis:
Key Differences and Implications
This makes the former more suitable for optoelectronic applications.
Substituents : The chloro-fluorophenyl group in the analogue increases lipophilicity and metabolic stability, favoring drug design . In contrast, the anthracene moiety may limit solubility but improve photostability.
Synthesis Complexity : The anthracene derivative likely requires multi-step synthesis (e.g., Friedländer condensation), whereas the phenyl-isoxazole analogue can be synthesized via simpler cyclization reactions.
Research Findings on Analogues
- Pharmaceutical Potential: Halogenated isoxazoles, like the analogue in , are frequently explored as kinase inhibitors or antimicrobial agents due to their bioisosteric properties .
- Material Science : Anthracene-based compounds exhibit strong fluorescence and are used in OLEDs and sensors. The target compound’s anthra-isoxazole core may similarly serve in light-emitting devices.
Biological Activity
2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₃N₃O₃
- Molecular Weight : 285.28 g/mol
- CAS Number : 21172-16-7
The structure includes an anthra[1,9-cd]isoxazole moiety, which is known for its diverse biological activities, particularly in pharmacology.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds have been shown to inhibit cell proliferation by inducing G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : The activation of caspases and the upregulation of pro-apoptotic proteins have been documented as mechanisms of action.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies reveal:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from low to moderate levels.
- Fungal Activity : Exhibits antifungal effects against common fungal strains.
Structure-Activity Relationship (SAR)
A series of studies have focused on the SAR of isoxazole derivatives to optimize their biological activity. Modifications at various positions on the isoxazole ring have been correlated with enhanced potency against specific targets. For instance:
| Modification Position | Effect on Activity |
|---|---|
| 3-position | Increased anticancer activity |
| 5-position | Enhanced antimicrobial properties |
Case Studies
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups.
- Clinical Trials : Preliminary trials are ongoing to assess the efficacy of similar compounds in human subjects, focusing on safety profiles and therapeutic outcomes.
The biological effects of this compound are mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : Interference with signaling pathways such as PI3K/Akt and MAPK has been observed, affecting cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
